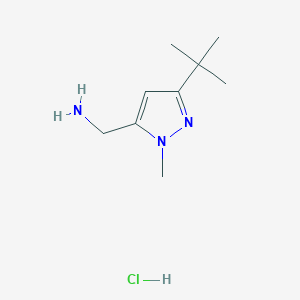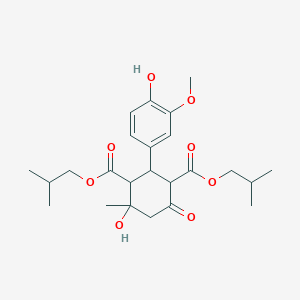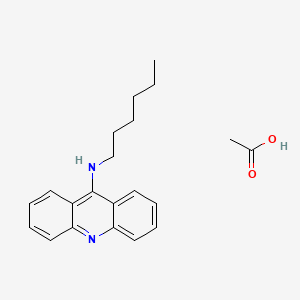
acetic acid;N-hexylacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N-hexylacridin-9-amine is a compound that combines the properties of acetic acid and N-hexylacridin-9-amine. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and various industrial applications. N-hexylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound with a wide range of biological activities. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-hexylacridin-9-amine typically involves the reaction of N-hexylacridin-9-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N-hexylacridin-9-amine: This can be synthesized by reacting acridine with hexylamine in the presence of a suitable catalyst.
Reaction with Acetic Anhydride: N-hexylacridin-9-amine is then reacted with acetic anhydride in the presence of an acid catalyst such as phosphoric acid or sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N-hexylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetic acid;N-hexylacridin-9-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;N-hexylacridin-9-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells. Additionally, the compound may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar biological activities.
N-hexylacridine: A derivative with similar chemical properties.
Acetic acid derivatives: Compounds with similar chemical reactivity.
Uniqueness
Acetic acid;N-hexylacridin-9-amine is unique due to its combined properties of acetic acid and N-hexylacridin-9-amine. This combination results in a compound with enhanced biological activities and potential therapeutic applications. Its ability to intercalate into DNA and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
920746-62-9 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
acetic acid;N-hexylacridin-9-amine |
InChI |
InChI=1S/C19H22N2.C2H4O2/c1-2-3-4-9-14-20-19-15-10-5-7-12-17(15)21-18-13-8-6-11-16(18)19;1-2(3)4/h5-8,10-13H,2-4,9,14H2,1H3,(H,20,21);1H3,(H,3,4) |
InChI Key |
JVZLUCJKIWIVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


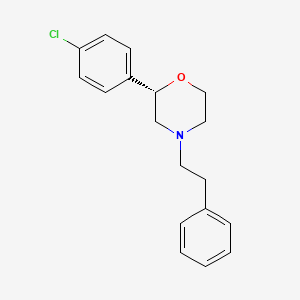

![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
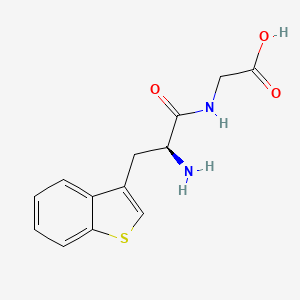
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
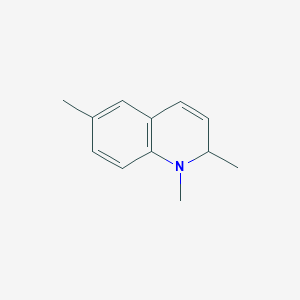
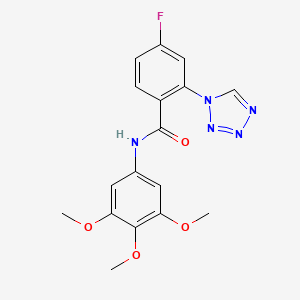
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)
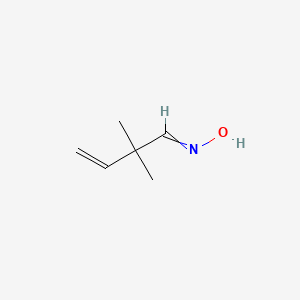
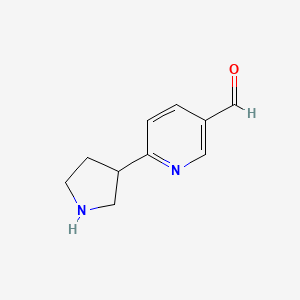
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
